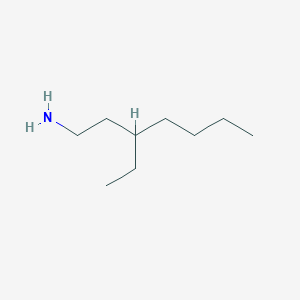
6-(Methylsulfanyl)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione consists of a triazine ring substituted with a methylthio group and a phenyl group, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method is the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, which can alter their chemical and biological properties.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with clinical applications in cancer treatment.
Eigenschaften
CAS-Nummer |
51235-20-2 |
|---|---|
Molekularformel |
C10H9N3O2S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
6-methylsulfanyl-3-phenyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H9N3O2S/c1-16-8-11-9(14)13(10(15)12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15) |
InChI-Schlüssel |
UWEHLMQCPQFCNV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


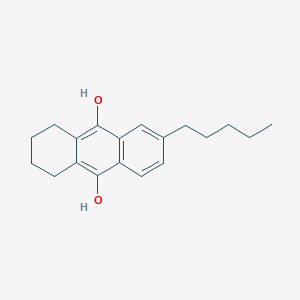

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

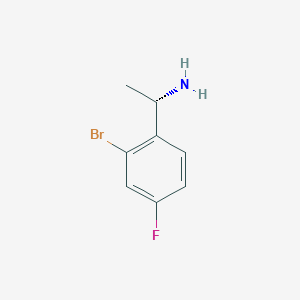
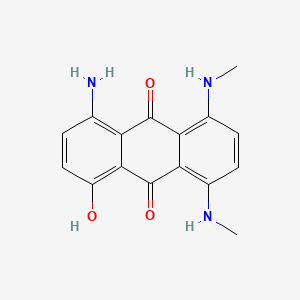
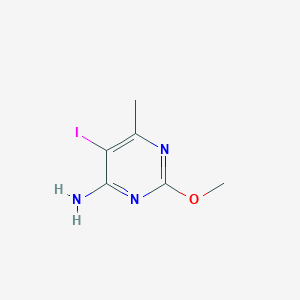

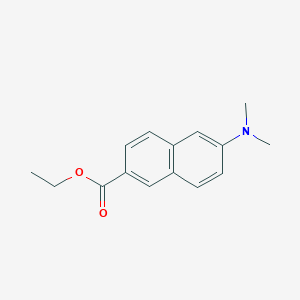
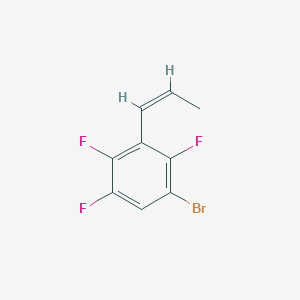
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
